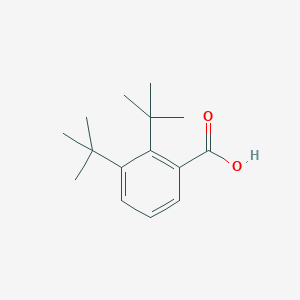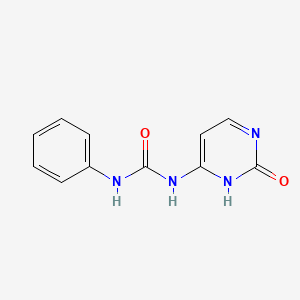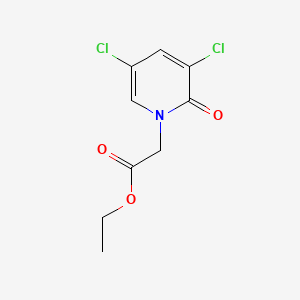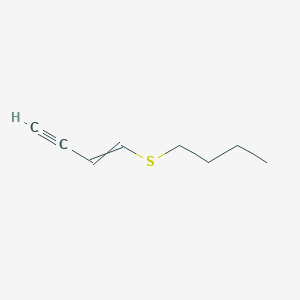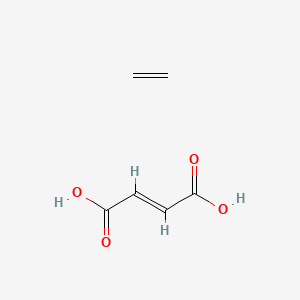
(E)-but-2-enedioic acid;ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;ethene, commonly known as fumaric acid, is an organic compound with the formula C4H4O4. It is a white crystalline substance that occurs naturally in various plants and fungi. Fumaric acid is an important intermediate in the citric acid cycle, which is a key metabolic pathway in cellular respiration.
准备方法
Synthetic Routes and Reaction Conditions
Fumaric acid can be synthesized through several methods:
Isomerization of Maleic Acid: Maleic acid can be converted to fumaric acid by heating it in the presence of a catalyst such as hydrochloric acid.
Oxidation of Succinic Acid: Succinic acid can be oxidized using potassium permanganate to produce fumaric acid.
Fermentation: Certain fungi, such as Rhizopus nigricans, can produce fumaric acid through the fermentation of glucose.
Industrial Production Methods
Industrially, fumaric acid is produced by catalytic isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst, typically a mineral acid like hydrochloric acid, to yield fumaric acid.
化学反应分析
Types of Reactions
Fumaric acid undergoes various chemical reactions, including:
Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to succinic acid using hydrogen in the presence of a catalyst.
Addition Reactions: Fumaric acid can undergo addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a nickel catalyst is used for reduction.
Addition Reactions: Halogens like bromine and hydrogen halides like hydrogen chloride are used in addition reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Succinic acid.
Addition Reactions: Dibromo derivatives and halogenated fumaric acids.
科学研究应用
Fumaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Fumaric acid is studied for its role in the citric acid cycle and its effects on cellular metabolism.
Medicine: It is used in the treatment of psoriasis and multiple sclerosis due to its immunomodulatory properties.
Industry: Fumaric acid is used as a food additive, a precursor for the synthesis of polymers, and in the production of resins and paints.
作用机制
Fumaric acid exerts its effects through several mechanisms:
Metabolic Pathways: In the citric acid cycle, fumaric acid is converted to malic acid by the enzyme fumarase. This conversion is crucial for the production of energy in cells.
Immunomodulation: Fumaric acid and its derivatives modulate the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative stress.
相似化合物的比较
Fumaric acid is similar to other dicarboxylic acids such as maleic acid and succinic acid:
Maleic Acid: Both fumaric acid and maleic acid have the same molecular formula (C4H4O4) but differ in their geometric configuration. Fumaric acid is the trans-isomer, while maleic acid is the cis-isomer.
Succinic Acid: Succinic acid is a saturated dicarboxylic acid with the formula C4H6O4. It is structurally similar to fumaric acid but lacks the double bond present in fumaric acid.
Fumaric acid is unique due to its trans-configuration, which imparts different chemical properties and reactivity compared to its cis-isomer, maleic acid.
属性
CAS 编号 |
25085-79-4 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;ethene |
InChI |
InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |
InChI 键 |
WVKHCAOZIFYQEG-TYYBGVCCSA-N |
手性 SMILES |
C=C.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C=C.C(=CC(=O)O)C(=O)O |
相关CAS编号 |
26877-81-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




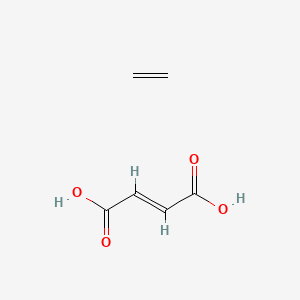
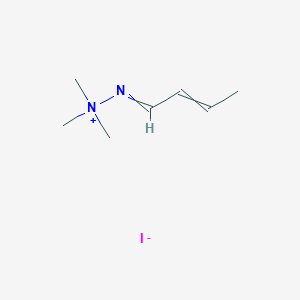
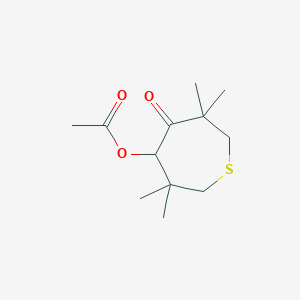
![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

